2-(4-Nitrophenoxy)hexanal
Description
2-(4-Nitrophenoxy)hexanal (CAS: 40180-04-9) is an organic compound featuring a hexanal backbone substituted with a 4-nitrophenoxy group at the second carbon position. This structure combines the reactivity of an aldehyde group with the electron-withdrawing nitro group on the aromatic ring, making it a candidate for applications in synthetic chemistry and materials science. The compound’s synthesis typically involves nucleophilic substitution reactions, as inferred from analogous methodologies in , where phenoxy groups are introduced via reactions with halides under basic conditions (e.g., K₂CO₃/KI in DMF) . While direct studies on its physical properties (e.g., melting/boiling points) are absent in the provided evidence, its molecular weight can be calculated as 251.27 g/mol (C₁₂H₁₅NO₄), and its reactivity is likely influenced by the nitro group’s meta-directing effects and the aldehyde’s electrophilicity.
Properties
IUPAC Name |
2-(4-nitrophenoxy)hexanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-3-4-12(9-14)17-11-7-5-10(6-8-11)13(15)16/h5-9,12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPHQJIZAVORDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-(4-Nitrophenoxy)hexanal is utilized in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 2-(4-Nitrophenoxy)hexanal exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in the compound's reactivity, influencing its binding affinity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The unique combination of a nitrophenoxy group and an aldehyde distinguishes 2-(4-Nitrophenoxy)hexanal from simpler aldehydes like hexanal (C₆H₁₂O) or aromatic aldehydes such as 4-nitrobenzaldehyde. Key comparisons include:
Reactivity and Stability
- Aldehyde Reactivity: Unlike hexanal, which is prone to oxidation forming carboxylic acids, this compound’s aldehyde group may exhibit stabilized reactivity due to the electron-withdrawing nitro group. This could reduce spontaneous polymerization or degradation, as seen in nitrophenol-stabilized aldehydes .
- Volatility: Hexanal’s boiling point (130–131°C) and high volatility make it suitable for aroma applications , whereas this compound’s larger molecular size and nitro group likely increase its boiling point and reduce volatility, favoring non-volatile applications (e.g., polymer additives).
- Antimicrobial Activity: Hexanal and E-2-hexenal disrupt microbial membranes via lipid peroxidation at 50–150 ppm .
Spectroscopic and Analytical Data
- Hexanal : Detected via GC-MS at trace levels (1 ng/kg in green tea) with orthonasal thresholds of 4.5–50 μg/L . Its degradation products (e.g., 1-octen-3-ol) are biomarkers in cancer studies .
- This compound: No direct spectroscopic data are available, but HRMS (ESI) for a structurally similar nitrophenoxy compound (C₂₂H₂₇N₂O₅) shows a [M+H]⁺ peak at 399.1679 , suggesting nitro group fragmentation patterns could aid in identification.
Biological Activity
2-(4-Nitrophenoxy)hexanal is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and its role as a signaling molecule in bacterial communication. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, including its inhibitory mechanisms against bacterial biofilm formation.
This compound possesses structural features that contribute to its biological activity. The nitrophenyl group is known to enhance the reactivity of aldehydes, which can interact with various biological targets. The compound can be synthesized through standard organic reactions involving nitrophenol derivatives and hexanal.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, particularly against Gram-negative bacteria. Its mechanism appears to involve the disruption of quorum sensing (QS), a communication system used by bacteria to coordinate group behaviors such as biofilm formation.
- Quorum Sensing Inhibition : Research indicates that this compound may inhibit the production of acylated homoserine lactones (AHLs), which are critical signaling molecules in QS. By interfering with AHL production, the compound can reduce biofilm formation and virulence factor expression in bacteria such as Erwinia carotovora and Pseudomonas fluorescens .
Study 1: Inhibition of Biofilm Formation
A recent study explored the effects of this compound on biofilm formation in E. carotovora. The compound demonstrated a dose-dependent inhibition of biofilm development, with significant reductions observed at sub-minimal inhibitory concentrations (sub-MICs). The study utilized molecular docking techniques to show that this compound interacts with key proteins involved in AHL production, namely EcbI and PcoI .
| Concentration (MIC) | Biofilm Reduction (%) |
|---|---|
| 1/10 MIC | 30 |
| 1/5 MIC | 50 |
| 1/2 MIC | 70 |
Study 2: Antioxidant Activity
In addition to its antimicrobial properties, this compound has been evaluated for antioxidant activity. The compound was tested using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses moderate antioxidant capabilities, which may contribute to its overall biological efficacy .
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 250 |
| ABTS | 175 |
Mechanistic Insights
The mechanism by which this compound exerts its biological effects primarily revolves around its ability to inhibit QS pathways. This inhibition leads to a decrease in the expression of virulence factors and biofilm-related genes in pathogenic bacteria. The molecular interactions with EcbI and PcoI proteins suggest that this compound could serve as a novel QS inhibitor, providing a potential strategy for controlling bacterial infections without resorting to traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
